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hemoglobin II, Casuarina glauca

Cat. No.: B1178615
CAS No.: 135685-88-0
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Description

Overview of Plant Hemoglobin Diversity

Hemoglobins (B146990), heme-containing proteins renowned for their oxygen-carrying capacity in animals, are also found throughout the plant kingdom, where they exhibit remarkable diversity in structure and function. nih.govresearchgate.net Plant hemoglobins are broadly categorized into three main types: symbiotic hemoglobins (sHbs), non-symbiotic hemoglobins (nsHbs), and truncated hemoglobins (tHbs). nih.govresearchgate.net Symbiotic hemoglobins are famously associated with the nitrogen-fixing root nodules of legumes, where they facilitate the diffusion of oxygen to the respiring bacteroids while protecting the oxygen-sensitive nitrogenase enzyme. ontosight.ainih.gov Non-symbiotic hemoglobins are ubiquitously present in various plant tissues and are implicated in a range of functions, including oxygen sensing, nitric oxide scavenging, and responses to stress conditions like hypoxia. nih.govfrontiersin.org Truncated hemoglobins, with their abbreviated globin chain, possess a porous structure that may aid in ligand binding. nih.gov The discovery of these diverse hemoglobins across different plant species, including non-nodulating plants, has reshaped our understanding of their evolutionary origins and physiological roles. pnas.org

Significance of Actinorhizal Nitrogen Fixation in Casuarina glauca-Frankia Symbiosis

Casuarina glauca, a fast-growing, salt-tolerant tree, engages in a vital symbiotic relationship with the nitrogen-fixing actinomycete Frankia. nih.govresearchgate.net This association, known as an actinorhizal symbiosis, results in the formation of specialized root structures called nodules, where atmospheric nitrogen is converted into ammonia, a form of nitrogen that the plant can readily assimilate. wikipedia.orgthepharmajournal.com This biological nitrogen fixation (BNF) is of immense ecological and agricultural importance, as it allows Casuarina glauca to thrive in nitrogen-deficient soils, making it a valuable species for land reclamation, agroforestry, and soil fertility improvement. nih.govnih.govwinrock.org The nitrogenase enzyme complex within Frankia is responsible for this conversion but is highly sensitive to oxygen. ontosight.ainih.gov Therefore, the root nodule must maintain a microaerobic environment to support both the high energy demands of nitrogen fixation and the protection of nitrogenase. nih.gov

Identification and Contextualization of Hemoglobin II (HbII) in Casuarina glauca

Within the nitrogen-fixing nodules of Casuarina glauca, a specific symbiotic hemoglobin, Hemoglobin II (HbII), plays a pivotal role. ontosight.ai This protein is expressed at high levels within the infected cells of the nodule. nih.gov The presence of high concentrations of hemoglobin in Casuarina nodules is crucial for managing the delicate balance of oxygen required for the symbiosis to function effectively. researchgate.netnih.gov Specifically, HbII is involved in buffering the oxygen concentration, ensuring a sufficient supply for bacterial respiration while preventing the inactivation of the oxygen-labile nitrogenase. ontosight.ainih.gov The expression of the gene encoding HbII, along with other symbiotic hemoglobin genes in Casuarina, is tightly regulated, with expression patterns similar to those of leghemoglobin genes in legume nodules. nih.govnih.gov This suggests a conserved evolutionary mechanism for the control of symbiotic hemoglobin function in both legume and actinorhizal symbioses. nih.gov

Interactive Data Table: Types of Plant Hemoglobins

Hemoglobin TypePrimary LocationKey Function(s)Example
Symbiotic Hemoglobin (sHb)Nitrogen-fixing root nodulesOxygen transport and buffering to protect nitrogenase. ontosight.ainih.govLeghemoglobin in soybeans, HbII in Casuarina glauca. ontosight.ainih.gov
Non-symbiotic Hemoglobin (nsHb)Various plant tissues (roots, leaves, etc.)Oxygen sensing, nitric oxide scavenging, stress response. nih.govfrontiersin.orgFound in Arabidopsis, rice. nih.gov
Truncated Hemoglobin (tHb)Found in plants and other organisms.Potential role in ligand binding due to porous structure. nih.govIdentified in various plant species. nih.govresearchgate.net

Detailed Research Findings

The study of hemoglobin II in Casuarina glauca has yielded significant insights into the molecular mechanisms underpinning actinorhizal nitrogen fixation.

Gene Expression and Regulation: Research has identified two distinct families of hemoglobin genes in Casuarina glauca: a non-symbiotic hemoglobin gene (cashb-nonsym) expressed in various plant tissues, and a family of symbiotic hemoglobin genes (cashb-sym) that are highly expressed in the root nodules. nih.govnih.gov Remarkably, when these genes were introduced into the legume Lotus corniculatus, they retained their specific expression patterns, indicating a conserved regulatory control mechanism between actinorhizal and legume symbioses. nih.gov Deletion analyses of the promoters of the Casuarina symbiotic hemoglobin genes have pinpointed a critical region containing nodulin motifs similar to those found in legumes, further supporting this evolutionary link. nih.govresearchgate.net

Structural Similarities: The structure of HbII is similar to other hemoglobins, featuring a globin fold that envelops a heme group responsible for oxygen binding. ontosight.ai This structural conservation underscores the fundamental mechanism of oxygen transport shared across different hemoglobin types.

Interactive Data Table: Casuarina glauca Hemoglobin Genes

Gene FamilyGene NameExpression LocationKey Characteristic
Symbioticcashb-sym (e.g., encoding HbII)High levels in nitrogen-fixing root nodules. nih.govContains nodulin-like motifs in its promoter region, crucial for nodule-specific expression. nih.govresearchgate.net
Non-symbioticcashb-nonsymVarious plant tissues. nih.govExpression is not dependent on the symbiotic interaction. nih.gov

Properties

CAS No.

135685-88-0

Molecular Formula

C10H11NS2

Synonyms

hemoglobin II, Casuarina glauca

Origin of Product

United States

Classification and Molecular Identity of Casuarina Glauca Hemoglobins

Differentiation of Symbiotic and Non-Symbiotic Hemoglobins (B146990) in C. glauca

Casuarina glauca possesses two distinct types of hemoglobin, each with specific roles and expression patterns within the plant. These are broadly categorized as symbiotic and non-symbiotic hemoglobins, encoded by different gene families. nih.govnih.gov

The symbiotic hemoglobin, which includes Hemoglobin II, is encoded by the cashb-sym gene family. nih.govnih.gov Its expression is highly localized and significantly upregulated in the nitrogen-fixing root nodules that are formed as a result of the symbiotic interaction with Frankia. nih.govnih.govias.ac.in The presence of this hemoglobin is directly linked to the nitrogen fixation process, where it facilitates the diffusion of oxygen to the respiring bacteroids while simultaneously protecting the oxygen-sensitive nitrogenase enzyme. ias.ac.in

In contrast, the non-symbiotic hemoglobin is encoded by the cashb-nonsym gene. nih.govnih.gov This type of hemoglobin is expressed at lower levels in various plant tissues, including the roots and other non-symbiotic parts of the plant. nih.govnih.gov Its functions are believed to be more general, potentially involving responses to hypoxia and nitric oxide scavenging. ias.ac.in

The regulation of the symbiotic hemoglobin gene in Casuarina shares similarities with the control of leghemoglobin genes in legumes, suggesting a conserved evolutionary mechanism for the expression of hemoglobins in symbiotic nitrogen fixation. nih.govnih.govoup.com

FeatureSymbiotic Hemoglobin (e.g., Hemoglobin II)Non-Symbiotic Hemoglobin
Gene Family cashb-sym nih.govnih.govcashb-nonsym nih.govnih.gov
Primary Site of Expression Nitrogen-fixing root nodules nih.govnih.govias.ac.inVarious plant tissues (e.g., roots) nih.govnih.gov
Expression Level in Nodules High nih.govnih.govias.ac.inLow
Primary Function Oxygen transport for nitrogen fixation ias.ac.inGeneral cellular functions, hypoxia response ias.ac.in

Characterization of Hemoglobin II (HbII) within Plant Globin Classes

Plant hemoglobins, or phytoglobins, are broadly classified into different classes based on their sequence, structure, and oxygen-binding properties. Hemoglobin II of Casuarina glauca is categorized as a Class II plant globin. ias.ac.innih.gov This classification is significant as Class II globins are typically associated with symbiotic processes and exhibit distinct molecular characteristics.

A key feature of symbiotic Class II hemoglobins, including that of C. glauca, is the presence of a conserved 29-amino-acid motif. ias.ac.in This motif is absent in Class I plant hemoglobins, highlighting a key structural difference between these two classes. ias.ac.in The symbiotic hemoglobin in C. glauca (symCgHb) is similar to other nodule-expressed symbiotic hemoglobins in having an unusually low pH-sensitive oxygen off-rate. ias.ac.in

From a structural standpoint, homology modeling studies have revealed that the symbiotic hemoglobin of Casuarina possesses distinct stereochemical properties when compared to its non-symbiotic counterpart and other actinorhizal hemoglobins, such as that from Alnus. ias.ac.in

PropertyCharacterization of Casuarina glauca Hemoglobin II
Globin Class Class II Plant Globin ias.ac.innih.gov
Key Structural Motif Presence of a conserved 29-amino-acid motif found in symbiotic Class II Hbs ias.ac.in
Oxygen Binding Unusually low pH-sensitive oxygen off-rate, similar to other symbiotic Hbs ias.ac.in
Stereochemical Properties Distinct from non-symbiotic C. glauca Hb and Alnus Hb ias.ac.in

Comparative Analysis with Leghemoglobins and Other Plant Hemoglobins

The symbiotic hemoglobin of C. glauca occupies an interesting evolutionary and functional position when compared to the well-characterized leghemoglobins of legumes and other plant hemoglobins.

Comparison with Leghemoglobins:

Leghemoglobins are also Class II plant globins and share significant structural similarities with C. glauca's symbiotic hemoglobin. ias.ac.in In fact, 3D structure modeling has shown considerable resemblance between the Casuarina symbiotic hemoglobin and the leghemoglobin structure from yellow lupin. ias.ac.in This structural conservation underscores a shared mechanism for oxygen transport in nitrogen-fixing nodules. Both types of hemoglobins are monomeric proteins that facilitate a high flux of oxygen to the respiring symbionts while maintaining a low concentration of free oxygen in the cytoplasm.

Comparison with Other Actinorhizal and Non-Symbiotic Hemoglobins:

While sharing a symbiotic function with hemoglobins from other actinorhizal plants like Alnus, the Casuarina symbiotic hemoglobin shows distinct stereochemical properties. ias.ac.in Phylogenetically, the symbiotic globins of actinorhizal plants such as Casuarina are considered to be intermediate between the non-symbiotic phytoglobins (Class I and II) and the leghemoglobins of legumes. nih.gov This suggests an evolutionary trajectory where non-symbiotic hemoglobins may have been recruited and adapted for a specialized role in symbiosis.

The non-symbiotic hemoglobin of C. glauca aligns more closely with Class I plant globins, which generally exhibit a higher affinity for oxygen compared to Class II globins. unl.edu This difference in oxygen affinity reflects their differing physiological roles, with the non-symbiotic globins being more suited for functions like nitric oxide scavenging under hypoxic conditions. ias.ac.in

Hemoglobin TypeGlobin ClassKey Characteristics and Comparison to C. glauca HbII
Casuarina glauca Hemoglobin II (Symbiotic) Class II ias.ac.innih.govMonomeric, facilitates O2 diffusion in nodules; structurally similar to leghemoglobins ias.ac.in
Leghemoglobins (e.g., from Soybean, Lupin) Class II ias.ac.inMonomeric, high concentration in legume nodules; shares structural similarity and function with C. glauca HbII ias.ac.in
Alnus sp. Hemoglobin (Actinorhizal) Class II (symbiotic)Functions in nitrogen-fixing nodules; shows distinct stereochemical properties compared to C. glauca HbII ias.ac.in
Casuarina glauca Non-Symbiotic Hemoglobin Class IExpressed in various tissues; likely involved in hypoxia response and NO scavenging; differs in structure and O2 affinity from HbII ias.ac.inunl.edu

Molecular Biology and Genetic Architecture of Casuarina Glauca Hemoglobin Ii

Gene Cloning and Isolation Strategies for C. glauca HbII

The isolation of the gene encoding hemoglobin II in Casuarina glauca, designated as CgHbII, has been pivotal for understanding its structure and function. Initial strategies involved the creation and screening of a genomic library from C. glauca. A key step in this process was the use of heterologous probes, often derived from the well-characterized leghemoglobin genes of legumes, to identify corresponding sequences in the Casuarina genome.

One of the primary methods employed was the polymerase chain reaction (PCR) using degenerated primers. ird.fr These primers were designed to correspond to highly conserved amino acid sequences found across various plant hemoglobin proteins. ird.fr This approach successfully amplified a fragment of the hemoglobin gene, which was then used as a specific probe to screen a cDNA library constructed from C. glauca root nodules. This led to the isolation of full-length cDNA clones for symbiotic hemoglobin. ird.fr Subsequent sequencing and analysis of these clones confirmed the identity of CgHbII. ird.frnih.gov

Alternative strategies have included the direct screening of genomic libraries with probes to isolate the entire gene, including its regulatory regions. nih.gov These genomic clones are essential for studying the promoter and other cis-acting elements that control the gene's expression.

Genomic Organization and Multi-gene Family Aspects of C. glauca Hemoglobins (B146990)

Genomic analysis has revealed that hemoglobins in Casuarina glauca are encoded by a multi-gene family, a common feature in plants. nih.govnih.govscilit.com This family is broadly divided into two distinct subfamilies: symbiotic and nonsymbiotic hemoglobins. nih.govnih.govscilit.com C. glauca possesses a gene for a nonsymbiotic hemoglobin (cashb-nonsym) that is expressed in various plant tissues, and a family of symbiotic hemoglobin genes (cashb-sym) that are expressed at high levels specifically in the nitrogen-fixing root nodules formed in symbiosis with the actinomycete Frankia. nih.govnih.govscilit.com

Hemoglobin II (CgHbII) belongs to the symbiotic class of hemoglobin genes. ird.fr Comparative sequence analysis has shown that while one of the symbiotic hemoglobins in C. glauca (HbI) is closely related to the symbiotic leghemoglobins found in legumes, HbII displays significant homology to the nonsymbiotic hemoglobin gene of Trema and the symbiotic hemoglobin gene of Parasponia. ird.fr This suggests a complex evolutionary history for plant hemoglobins.

The genomic structure of these genes, including the arrangement of exons and introns, provides further evidence for their evolutionary relationships. The presence of this multi-gene family allows for differential regulation and functional specialization of hemoglobin proteins within the plant.

Transcriptional Regulation and Promoter Element Analysis

The expression of C. glauca HbII is tightly controlled, primarily at the transcriptional level, ensuring its production is restricted to the specific cells and developmental stages where it is required.

The nodule-specific expression of symbiotic hemoglobin genes is governed by cis-acting regulatory elements located in the promoter region of these genes. Deletion analyses of the promoters of Casuarina symbiotic hemoglobin genes have been instrumental in identifying critical regulatory regions. nih.govnih.gov These studies have delineated a specific region within the promoter that contains nodulin motifs, which are conserved sequences also found in the promoters of leghemoglobin and other nodulin genes in legumes. nih.govnih.gov

These motifs are essential for directing the high-level expression of the gene within the infected cells of the root nodule. The conservation of these regulatory elements between actinorhizal plants like Casuarina and legumes suggests a common evolutionary origin for the mechanisms controlling gene expression in symbiotic nitrogen fixation. nih.govnih.gov When the promoter of a C. glauca symbiotic hemoglobin gene was fused to a reporter gene and introduced into the legume Lotus corniculatus, it retained its symbiosis-specific pattern of expression, further confirming the functional conservation of these regulatory signals. ird.frnih.govnih.gov

Table 1: Key Regulatory Motifs in Plant Symbiotic Hemoglobin Promoters

Motif Type Consensus Sequence (Example) Putative Function
Organ-Specific Element (OSE) AAAGAT Nodule-specific expression
Nodule-Infected Cell Expression (NICE) element CTCTT Expression in infected cells

This table presents examples of motifs identified in legume leghemoglobin promoters, which share similarities with regulatory regions in Casuarina symbiotic hemoglobin genes. researchgate.net

The expression of CgHbII is spatially and temporally regulated during the development of the root nodule. The process of nodule formation begins with the infection of root hairs by Frankia, leading to the formation of a prenodule, and culminates in the development of a mature, nitrogen-fixing nodule. researchgate.net

Expression of symbiotic hemoglobin genes is initiated in the infected cells of the developing nodule. ird.fr Studies using in situ hybridization have localized the corresponding mRNA for symbiotic hemoglobin within the infected cortical cells of the nodule. ird.fr The expression is not detected in uninfected roots or the aerial parts of the plant, highlighting its strict association with the symbiotic structures. researchgate.net The appearance of hemoglobin mRNA coincides with the differentiation of plant cells for nitrogen fixation, often preceding the expression of the bacterial nitrogenase gene (nifH). ird.fr This timing suggests that hemoglobin plays a crucial role in establishing the low-oxygen environment necessary for nitrogenase activity.

The developmental stages of C. glauca nodulation can be summarized as follows:

0-4 Days After Inoculation (DAI): Frankia colonizes and causes curling of root hairs. researchgate.net

4-14 DAI: Invasion of root hairs and progression of infection threads into the cortex, leading to the formation of a prenodule. researchgate.net

14-22 DAI: Induction of cell divisions in the pericycle, giving rise to the nodule primordium and the mature nodule structure. researchgate.net

Symbiotic hemoglobin gene expression is a key molecular marker for the later stages of this developmental process. researchgate.netnih.gov

The expression of hemoglobin genes in plants is intricately linked to the cellular oxygen and nitrogen status. While direct studies on CgHbII are specific, the broader context of plant hemoglobin regulation provides significant insights. In many plant systems, hemoglobin gene expression is induced under low oxygen (hypoxia) conditions. This response is thought to be a mechanism to improve the oxygen supply to tissues under oxygen-deprived conditions.

In the context of a nitrogen-fixing nodule, a key function of symbiotic hemoglobin is to buffer the free oxygen concentration, maintaining a microaerobic environment that protects the oxygen-sensitive nitrogenase enzyme while simultaneously delivering a high flux of oxygen to the respiring bacteroids. The concentration of hemoglobin in nodules is positively correlated with acetylene (B1199291) reduction activity, a measure of nitrogen fixation. upsc.se This indicates that higher levels of hemoglobin support higher rates of nitrogen fixation. upsc.se

Nitrogen availability in the soil is a primary environmental cue that governs the initiation of the symbiosis itself. nih.gov Under nitrogen-replete conditions, nodulation is suppressed, and consequently, the expression of nodule-specific genes like CgHbII is inhibited. Conversely, nitrogen deprivation is a prerequisite for the symbiotic interaction and the subsequent induction of symbiotic hemoglobin expression. nih.gov Studies on C. glauca under salt stress have also shown significant alterations in gene expression, indicating that various environmental stressors can modulate the transcriptional landscape of the plant, which would include symbiotic genes. researchgate.net

The expression of CgHbII is not an autonomous plant process but is directly induced by the presence of the symbiotic partner, Frankia. ird.frnih.gov The initiation of the symbiotic relationship involves a complex molecular dialogue between the plant and the bacterium. Frankia produces signaling molecules, the nature of which is still under investigation, that are perceived by the plant root. nih.govfrontiersin.org

This perception triggers a signaling cascade within the plant, leading to the activation of a suite of symbiotic genes, including those required for nodule organogenesis and function. nih.govfrontiersin.org The induction of CgHbII is a downstream event in this cascade. The bacterium infects the plant root through deformed root hairs and progresses into the cortex, where it induces cell division and the formation of the nodule. frontiersin.org It is within these newly formed, infected cells that the expression of symbiotic hemoglobin is strongly activated. ird.frird.fr

The specificity of this induction is highlighted by the fact that the gene is not expressed in the absence of Frankia. researchgate.net This demonstrates that the bacterial symbiont provides the necessary signal to activate the host plant's genetic program for producing essential symbiotic proteins like hemoglobin II.

Table 2: Compounds Mentioned in the Article

Compound Name
Hemoglobin II
Leghemoglobin

Post-Transcriptional and Post-Translational Regulatory Mechanisms

The regulation of gene expression is a multi-tiered process, extending beyond the initiation of transcription. For Casuarina glauca hemoglobin II (CgHbII), like other proteins crucial for symbiotic nitrogen fixation, its functional availability is meticulously controlled at the post-transcriptional and post-translational levels. These regulatory layers ensure that the protein is synthesized in appropriate amounts, at the right time, and in the correct cellular location, and that its activity is modulated in response to cellular needs. While direct experimental evidence specifically detailing these mechanisms for C. glauca hemoglobin II is limited, we can infer the likely regulatory strategies based on the well-established principles of gene expression in plants and the regulation of other globins.

Post-Transcriptional Regulation

Post-transcriptional control mechanisms modulate the processing, stability, and translation of the messenger RNA (mRNA) transcribed from the CgHbII gene. These processes are critical in determining the amount of protein synthesized from a single mRNA molecule.

One of the primary modes of post-transcriptional regulation is the control of mRNA stability. The lifespan of an mRNA molecule, which dictates how long it is available for translation, is largely determined by features within its untranslated regions (UTRs), particularly the 3'-UTR. This region can contain specific sequence motifs, known as cis-acting elements, that are recognized by trans-acting factors, typically RNA-binding proteins (RBPs). The binding of these proteins can either protect the mRNA from degradation by ribonucleases or target it for rapid decay. This mechanism allows for swift changes in gene expression in response to developmental or environmental cues. In plants, the stability of various mRNAs has been shown to be regulated in response to stresses such as hypoxia, a condition relevant to the root nodule environment where CgHbII is expressed.

Furthermore, pre-mRNA processing, including splicing, 5' capping, and 3' polyadenylation, provides additional layers of regulation. Alternative splicing, although not specifically documented for C. glauca hemoglobin II, is a common mechanism in plants to generate multiple protein isoforms from a single gene, potentially with different functional properties. The efficiency of splicing and the addition of the 5' cap and poly(A) tail are crucial for the export of the mRNA from the nucleus to the cytoplasm, its protection from exonucleases, and the initiation of translation.

Potential Post-Transcriptional Regulatory Mechanism Description Potential Effect on C. glauca Hemoglobin II
mRNA Stability Control The 3'-UTR of the CgHbII mRNA likely contains cis-acting elements that bind to specific RNA-binding proteins, modulating the mRNA's susceptibility to degradation by ribonucleases.This would allow for the rapid up- or down-regulation of hemoglobin II synthesis in response to changes in oxygen concentration or the metabolic status of the nitrogen-fixing nodule.
Pre-mRNA Splicing The removal of introns from the pre-mRNA is a critical step. The efficiency of this process can be regulated to control the amount of mature mRNA available for translation.Inefficient or regulated splicing could act as a bottleneck to limit the production of hemoglobin II until it is required.
Polyadenylation The length of the poly(A) tail at the 3' end of the mRNA can influence its stability and translational efficiency.A longer poly(A) tail is generally associated with greater stability and more efficient translation, suggesting this could be a point of control for maximizing hemoglobin II production during active nitrogen fixation.

Post-Translational Regulation

Following the translation of the CgHbII mRNA into a polypeptide chain, a variety of post-translational modifications (PTMs) can occur. These modifications are crucial for the proper folding of the protein, its localization, its activity, and its eventual degradation. PTMs dramatically expand the functional diversity of the proteome.

A fundamental post-translational event for hemoglobin is the incorporation of the heme prosthetic group. The synthesis of globin, the protein component, is often coordinated with the availability of heme. In some systems, the absence of heme can lead to the inhibition of globin translation, ensuring that apoprotein does not accumulate.

Furthermore, like many other proteins, C. glauca hemoglobin II is likely subject to a range of covalent modifications that can modulate its function. These can include:

Phosphorylation: The reversible addition of a phosphate (B84403) group to specific amino acid residues (serine, threonine, or tyrosine) is a common mechanism for regulating protein activity. While not specifically demonstrated for CgHbII, phosphorylation could potentially alter its oxygen-binding affinity or its interaction with other proteins.

Glycosylation: The attachment of sugar moieties to proteins can affect their folding, stability, and localization. Non-enzymatic glycosylation of hemoglobin is a well-known phenomenon in vertebrates, and it is plausible that similar modifications could occur in plants, potentially influencing the protein's function or lifespan.

Ubiquitination: The covalent attachment of ubiquitin, a small regulatory protein, is a primary signal for protein degradation via the proteasome. This process allows for the removal of damaged or no-longer-needed proteins, providing a mechanism to control the cellular concentration of hemoglobin II.

Potential Post-Translational Modification Description Potential Effect on C. glauca Hemoglobin II
Heme Incorporation The non-covalent binding of a heme molecule is essential for the function of hemoglobin II, enabling it to bind oxygen.The availability of heme could be a limiting factor in the production of functional hemoglobin II, thus linking its synthesis to the overall metabolic state of the cell.
Phosphorylation The addition of phosphate groups by protein kinases could alter the protein's conformation and, consequently, its activity.This could provide a rapid mechanism to modulate the oxygen-binding properties of hemoglobin II in response to cellular signals.
Ubiquitination The attachment of ubiquitin molecules can target the protein for degradation by the 26S proteasome.This would be a key mechanism for regulating the turnover of hemoglobin II, ensuring that its levels are tightly controlled and that damaged protein is removed.
N-terminal Modification The removal of the initiator methionine and other modifications to the N-terminus are common PTMs that can influence protein stability.These modifications could play a role in determining the half-life of the hemoglobin II protein within the cell.

Structural Biology and Spectroscopic Investigations of Casuarina Glauca Hemoglobin Ii

Amino Acid Sequence Analysis and Homology to Other Plant Globins

Casuarina glauca is distinguished for having genes that encode both symbiotic and non-symbiotic hemoglobins (B146990). nih.govau.dk The symbiotic hemoglobin II (symCgHb) is expressed at high levels specifically in the infected cells of the root nodules. au.dkuniprot.org

Sequence analyses have revealed that the symbiotic hemoglobin from C. glauca belongs to the class II plant hemoglobins. uniprot.org It shares significant sequence homology with symbiotic hemoglobins found in legumes, known as leghemoglobins. au.dkuniprot.org This evolutionary relationship suggests a conserved function, which was further supported by experiments showing that the C. glauca symbiotic hemoglobin gene (cashb-sym) was expressed correctly in the legume Lotus corniculatus, indicating similar regulatory mechanisms to those of leghemoglobin genes. nih.govresearchgate.net The protein belongs to the broader plant globin family, as evidenced by various protein family databases.

Predicted and Experimentally-Derived Tertiary Structure

While an experimentally determined crystal structure for C. glauca hemoglobin II is not available, its tertiary structure has been predicted using computational methods. Homology modeling studies have been employed to construct a three-dimensional model of the protein. uniprot.org

These models predict a classic globin fold, structurally similar to myoglobin (B1173299) and other plant hemoglobins. uniprot.org Notably, the structure-based analyses revealed that the symbiotic hemoglobin from Casuarina exhibits distinct stereochemical properties when compared to its non-symbiotic counterpart and other hemoglobins from related actinorhizal plants like Alnus. uniprot.org Crucially, the predicted structure of C. glauca symbiotic hemoglobin shows considerable structural similarity to the experimentally-derived structure of leghemoglobin from the yellow lupin (Lupinus luteus). uniprot.org This structural conservation further reinforces the functional parallels between hemoglobins in actinorhizal and legume symbioses. The UniProt database entry for this protein (Q43306) links to a predicted structure available in the AlphaFoldDB.

Characterization of Heme Environment and Ligand Binding Dynamics through Spectroscopic Methods

The primary role of symbiotic hemoglobin is to facilitate the delivery of oxygen to the respiring bacteroids while protecting the nitrogenase enzyme from excess oxygen. This function is dictated by the heme environment and the kinetics of ligand binding.

Spectrophotometric studies on nodule segments from the closely related species Casuarina cunninghamiana provide insight into the heme environment of Casuarina symbiotic hemoglobin. In an oxygenated environment, the hemoglobin exhibits characteristic absorption bands at approximately 540 nm and 580 nm. In the deoxygenated state (under a N₂ atmosphere), a single band is observed around 560 nm. The binding of carbon monoxide (CO) results in absorption bands at 540 nm and 570 nm. These spectral shifts are typical for heme proteins and confirm the ability of the heme iron to reversibly bind gaseous ligands.

In terms of ligand binding dynamics, the symbiotic hemoglobin of C. glauca is noted to have an unusually low pH-sensitive oxygen off-rate. uniprot.org This property is critical for its function, allowing it to hold onto oxygen and release it slowly and in a controlled manner within the nodule, a characteristic shared with other symbiotic hemoglobins. While techniques like Electron Paramagnetic Resonance (EPR), Resonance Raman (RR) spectroscopy, and flash photolysis are powerful tools for probing heme coordination and ligand dynamics, specific and detailed studies applying these methods to Casuarina glauca hemoglobin II are not widely available in published literature.

Table 1: Spectroscopic Absorption Bands of Casuarina Hemoglobin Data based on studies of the closely related C. cunninghamiana.

StateObserved Absorption Bands (nm)Reference
Oxygenated (O₂)~540, ~580
Deoxygenated (N₂)~560
Carbonmonoxy (CO)~540, ~570

Identification of Conserved Functional Residues and Motifs

Comparative sequence analysis of numerous plant hemoglobins has led to the identification of conserved motifs that are likely crucial for their structure and function. A comprehensive analysis of 26 plant hemoglobin proteins identified a distinct consensus motif spanning 29 amino acids that is present in all class II symbiotic hemoglobins, including that of C. glauca, as well as in class II non-symbiotic hemoglobins. uniprot.org This motif is completely absent in class I hemoglobins, suggesting a functional or structural role specific to the class II globins. uniprot.org

The presence of this shared motif further highlights the evolutionary link and potential functional similarities between symbiotic and class II non-symbiotic hemoglobins. uniprot.org

Table 2: Conserved 29-Amino Acid Motif in Class II Plant Hemoglobins

Motif NameSequencePresence in C. glauca HbIIReference
Class II Hb MotifPQNNPKLQAHAEKVFGMTCDSAIQLRANGYes uniprot.org

Evolutionary History and Phylogenetics of Casuarina Glauca Hemoglobin Ii

Phylogenetic Relationships within Plant Globin Superfamily

Plant hemoglobins (B146990) are broadly categorized into two main groups: symbiotic hemoglobins, which are highly expressed in nitrogen-fixing nodules, and non-symbiotic hemoglobins, found in various plant tissues. nih.gov Further phylogenetic analyses have refined this classification, dividing plant hemoglobins into two distinct classes. nih.govpnas.org Symbiotic hemoglobins from both legumes (leghemoglobins) and the non-legume Casuarina are phylogenetically related to the class 2 non-symbiotic hemoglobins. nih.govpnas.org In contrast, the symbiotic hemoglobin from Parasponia groups with the class 1 non-symbiotic genes, suggesting that symbiotic hemoglobins have been recruited independently on at least two separate occasions during plant evolution. nih.gov

The symbiotic hemoglobin of C. glauca (symCgHb) shows significant sequence and structural resemblance to leghemoglobins found in legumes. nih.govias.ac.in This similarity is so pronounced that the symbiotic hemoglobin gene from Casuarina retains its nodule-specific expression pattern when introduced into the legume Lotus corniculatus. nih.gov This functional conservation suggests that the regulatory mechanisms controlling the expression of symbiotic hemoglobins are shared between these distant plant lineages. nih.gov

Globin ClassRelationship to C. glauca Hemoglobin IIKey Characteristics
Class 1 Non-symbiotic Hemoglobins Distantly related.Found in a wide range of plants; some are inducible by hypoxia. nih.govpnas.org
Class 2 Non-symbiotic Hemoglobins Closely related; considered the ancestral precursor.Expressed in various plant tissues and can be induced by cytokinin; symbiotic hemoglobins are thought to have evolved from this class. nih.govpnas.org
Symbiotic Hemoglobins (Legumes) Phylogenetically related and functionally similar.High expression in nitrogen-fixing nodules; share similar promoter motifs with C. glauca symbiotic hemoglobin. nih.govnih.gov
Symbiotic Hemoglobins (Parasponia) Independent evolutionary origin.Groups with Class 1 non-symbiotic hemoglobins. nih.gov

Theories on the Origin and Diversification of Symbiotic Hemoglobins in Plants

The evolutionary origins of symbiotic hemoglobins in plants are complex, with evidence supporting multiple interconnected theories, including a deep ancestral connection to animal globins, the possibility of horizontal gene transfer, and the well-established role of gene duplication and subsequent functional specialization.

Common Ancestry with Animal Globins and Horizontal Gene Transfer Hypotheses

There is strong evidence to suggest a common ancestral gene for both plant and animal hemoglobins, indicating that a hemoglobin gene was present in the last common ancestor of these two kingdoms. biologists.com This is supported by similarities in gene structure, specifically the number and positions of introns. biologists.com

Beyond this deep ancestry, horizontal gene transfer (HGT) from bacteria has been proposed as a significant event in the evolution of eukaryotic globins. nih.govnih.gov One model suggests that the 3/3 and 2/2 globin genes found in eukaryotes, including plants, may have emerged through HGT of bacterial flavohemoglobin and T globin genes, respectively, possibly occurring during the endosymbiotic events that gave rise to mitochondria and chloroplasts. nih.govnih.gov HGT is recognized as a significant force in genomic variation and biological innovation in both prokaryotes and eukaryotes. nih.govwikipedia.org The intimate contact in symbiotic relationships could facilitate such gene transfers. nih.gov

Gene Duplication and Functional Specialization in C. glauca

Gene duplication is a primary driver of evolutionary innovation, allowing for the functional diversification of proteins. unl.edunih.gov In the plant kingdom, the evolution of symbiotic hemoglobins from non-symbiotic precursors is a classic example of this process. nih.gov It is widely accepted that a gene duplication event involving a class 2 non-symbiotic hemoglobin gene occurred in an ancestor of nitrogen-fixing plants. nih.govpnas.org This duplicated gene then evolved a new, specialized function in the context of symbiosis.

In Casuarina glauca, this is evident in the presence of two functionally distinct types of hemoglobin genes: a non-symbiotic hemoglobin gene expressed in various plant tissues and a symbiotic hemoglobin gene that is highly expressed in the nitrogen-fixing nodules formed with the actinomycete Frankia. nih.govias.ac.in This specialization allows for the high concentrations of hemoglobin required to facilitate oxygen diffusion to the nitrogen-fixing bacteria while protecting the oxygen-sensitive nitrogenase enzyme. nih.govias.ac.in Sequence analysis of the promoter regions of the C. glauca symbiotic hemoglobin gene reveals nodulin motifs similar to those found in legumes, which are critical for its nodule-specific expression. nih.gov

Evolutionary Convergence of Hemoglobin Function in Diverse Symbioses

The independent evolution of similar traits in different lineages facing similar selective pressures is known as convergent evolution. researchgate.net The function of symbiotic hemoglobins in diverse nitrogen-fixing symbioses, such as those in legumes and actinorhizal plants like Casuarina, represents a striking example of this phenomenon. researchgate.net Despite their independent origins from non-symbiotic ancestors, the symbiotic hemoglobins in both legumes and Casuarina have converged on a similar function: facilitating the supply of oxygen to the respiring bacteroids while maintaining a low-oxygen environment to protect the nitrogenase enzyme. nih.govias.ac.in

This functional convergence is reflected in their similar biochemical properties and high expression levels within the nodules. nih.govnih.gov The structural similarities between Casuarina symbiotic hemoglobin and leghemoglobins further support the idea of convergent evolution, where different evolutionary paths have led to a similar molecular solution to a shared physiological challenge. nih.govias.ac.in This suggests that the constraints of a nitrogen-fixing symbiosis have strongly selected for hemoglobins with these specific properties.

Advanced Research Methodologies and Experimental Approaches

Molecular Cloning and Gene Manipulation Techniques

The initial step in characterizing CgHbII involved the isolation and cloning of its encoding gene. Researchers have successfully cloned the gene for a symbiotic hemoglobin from Casuarina glauca. nih.gov This process typically involves the creation of a genomic library from C. glauca tissue. nih.gov

Subsequent to cloning, gene manipulation techniques are employed to study gene function. Deletion analyses of the promoters of the symbiotic hemoglobin genes in Casuarina have been crucial. These studies helped delineate a specific region containing nodulin motifs, which are also found in legumes and are critical for the controlled expression of the gene. nih.gov This demonstrates a conserved mechanism for regulating symbiotic gene expression across different nitrogen-fixing plant lineages.

Gene Expression Analysis

To understand the role of CgHbII, it is essential to determine where and when its gene is expressed. Several techniques are utilized for this purpose:

Quantitative PCR (qPCR): This technique allows for the precise measurement of gene expression levels. Studies have used qPCR to confirm the induction of specific transcription factor genes in C. glauca nodules compared to non-inoculated roots. researchgate.net

RNA Gel Blots (Northern Blots): While less common now, RNA gel blots have been historically used to detect and quantify specific RNA molecules, providing insights into gene expression patterns.

In situ Hybridization: This powerful technique localizes specific nucleic acid sequences (DNA or RNA) within a tissue or cell. In the context of C. glauca, it could be used to visualize the exact location of CgHbII mRNA expression within the nitrogen-fixing nodules, providing spatial context to its function.

Transcriptome analyses have revealed that a multitude of transcription factors are differentially expressed in C. glauca nodules. For instance, a comparative transcriptomics approach identified 54 repressed and 25 induced transcription factors in nodules compared to non-inoculated roots. researchgate.net Among the up-regulated transcription factors, the C2H2 family was the most prominently represented, followed by the ERF and bHLH families. researchgate.net

Genetic Transformation Systems for Casuarina glauca and Model Legumes

Genetic transformation is a cornerstone of functional genomics, enabling researchers to introduce new genes or modify existing ones to study their effects.

Agrobacterium-Mediated Transformation for Functional Studies

Agrobacterium tumefaciens and Agrobacterium rhizogenes have been successfully used as vectors to create transgenic Casuarina glauca plants. researchgate.netresearchgate.net This method is advantageous due to the stable integration of the transgene into the host genome. researchgate.net The process involves the transfer of a specific DNA segment (T-DNA) from the Agrobacterium to the plant cell. nih.gov This technology has been pivotal in studying the function of genes like CgHbII by, for example, introducing modified versions of the gene or its promoter into the plant.

An important application of this system has been the introduction of both symbiotic and nonsymbiotic hemoglobin genes from C. glauca into the model legume Lotus corniculatus. nih.gov The fact that these genes retained their specific expression patterns in a different plant species suggests that the regulatory controls for their expression are highly conserved. nih.gov

Reporter Gene Assays (e.g., GUS fusions)

Reporter genes are invaluable tools for studying gene expression. The β-glucuronidase (GUS) gene from Escherichia coli is a widely used reporter in plants because most plants lack endogenous GUS activity, ensuring high sensitivity. nih.govembopress.org

In C. glauca research, GUS fusion constructs have been instrumental. For instance, the promoter of a gene of interest, such as CgHbII, can be fused to the GUS gene. When this construct is introduced into the plant, the expression pattern of the gene of interest can be visualized by staining for GUS activity. nih.govnih.gov This approach has been used to study symbiotic gene expression in transgenic actinorhizal root nodules of C. glauca. nih.gov By creating fusions with promoters like the cauliflower mosaic virus (CaMV) 35S promoter, researchers can drive the expression of GUS and other genes in transformed plant tissues. nih.govembopress.org Fluorometric and histochemical assays for GUS activity allow for both quantitative and qualitative analysis of gene expression in transgenic roots and nodules. nih.gov

Biochemical Purification and Recombinant Protein Expression

To study the biochemical properties of CgHbII, it is often necessary to produce the protein in large quantities. This is typically achieved through recombinant protein expression systems, most commonly using Escherichia coli. nih.gov The gene encoding CgHbII is cloned into an expression vector, which is then introduced into E. coli. The bacteria can then be induced to produce large amounts of the recombinant protein.

Purification of the recombinant hemoglobin is then carried out using chromatographic techniques. A common strategy involves a two-step process using HPLC with anion-exchange (e.g., Q-Sepharose) followed by cation-exchange (e.g., SP-Sepharose) chromatography. nih.gov This yields a highly purified protein sample that can be used for functional and structural studies.

Structural Determination Techniques

Determining the three-dimensional structure of CgHbII is crucial for understanding its function at a molecular level. The primary methods for this are:

X-ray Crystallography: This technique requires the production of high-quality protein crystals. The crystals are then exposed to X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing its atomic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the structure of proteins in solution, which can provide insights into their dynamic properties.

While specific structural data for Casuarina glauca hemoglobin II from these techniques is not detailed in the provided context, these are the standard and powerful approaches that would be employed for such a study. The resulting structural information would be invaluable for understanding how CgHbII binds oxygen and protects the nitrogenase enzyme within the symbiotic nodules.

Computational Biology and Bioinformatics Tools (e.g., sequence alignment, phylogenetic tree construction, in silico modeling)

Computational biology and bioinformatics have been instrumental in elucidating the genetic basis and evolutionary context of hemoglobin II (HbII) in Casuarina glauca. The cloning and characterization of the genes encoding these hemoglobins (B146990) were foundational steps that paved the way for detailed computational analysis. nih.govau.dk

Sequence Alignment: A primary bioinformatic approach applied to C. glauca hemoglobin has been sequence alignment. nih.gov Researchers have compared the amino acid and nucleotide sequences of C. glauca hemoglobins with those from other plants, including both legumes and non-legumes. nih.gov These alignments have been crucial for identifying conserved regions and key functional motifs. For instance, deletion analyses of the promoter regions of symbiotic hemoglobin genes in C. glauca revealed nodulin motifs similar to those found in legumes, which are critical for controlling the gene's expression within the nitrogen-fixing nodules. nih.govscilit.com Alignments of promoter sequences from C. glauca with various leghemoglobin genes have helped identify consensus motifs essential for nodule-specific gene activity. researchgate.net

Phylogenetic Tree Construction: To understand the evolutionary relationships of these hemoglobins, phylogenetic trees have been constructed. researchgate.net These analyses help to place the symbiotic and non-symbiotic hemoglobins of C. glauca within the broader family of plant hemoglobins. This approach has provided evidence that the genetic controls for the expression of symbiotic hemoglobin in Casuarina are likely similar to those for leghemoglobin genes in legumes, despite the evolutionary distance between these species. nih.govnih.gov

In Silico Modeling: While detailed in silico modeling studies are not extensively documented in the provided context, the known structure of hemoglobin II provides a strong basis for such approaches. The protein consists of a classic globin fold with a heme group that binds oxygen. ontosight.ai This structural information allows for computer-based modeling to predict how the protein interacts with oxygen and other potential ligands, and to investigate the structural basis for its oxygen-binding affinity, which is critical for its function.

Tool/MethodApplication to Casuarina glauca Hemoglobin IIResearch Finding
Sequence Alignment Comparison of amino acid and nucleotide sequences with other plant hemoglobins.Identified conserved nodulin motifs in promoter regions critical for expression in root nodules. nih.govresearchgate.net
Phylogenetic Analysis Construction of evolutionary trees to determine relationships with other plant hemoglobins.Showed that expression controls of symbiotic hemoglobin genes in Casuarina are similar to those in legumes. nih.govnih.gov
Promoter Analysis Deletion analysis of promoter regions to locate regulatory elements.Delineated a specific region containing nodulin motifs essential for controlled gene expression. nih.govscilit.com

Studies of Protein-Protein and Protein-Ligand Interactions within the Nodule Environment

The primary function of hemoglobin II in Casuarina glauca is defined by its interactions within the specialized environment of the nitrogen-fixing root nodule. These interactions are predominantly centered on its ability to bind oxygen, thereby facilitating the process of symbiotic nitrogen fixation.

Protein-Ligand Interactions: The most critical interaction is between the hemoglobin II protein and its ligand, oxygen. The heme group within the protein reversibly binds to oxygen molecules. ontosight.ai This interaction is fundamental to the protein's role: to protect the oxygen-sensitive nitrogenase enzyme, which is produced by the symbiotic actinomycete Frankia. ontosight.ai By binding free oxygen, hemoglobin II helps maintain a microaerobic environment within the nodule, which is essential for nitrogenase to function effectively and convert atmospheric nitrogen into a form the plant can use. ontosight.ai The expression of the hemoglobin II protein itself is regulated by the levels of oxygen and nitrogen, highlighting a sophisticated feedback mechanism based on ligand availability. ontosight.ai

Protein-Protein Interactions: While direct protein-protein interaction studies involving C. glauca hemoglobin II are not extensively detailed, its function is inextricably linked to the nitrogenase enzyme complex. Hemoglobin II does not directly interact with nitrogenase as a co-factor but rather modulates its local environment. This relationship is a critical component of the symbiosis between Casuarina and Frankia. The entire system is designed to ensure nitrogenase is protected from oxygen, allowing the symbiotic relationship to thrive. Further research into potential transient interactions with other nodule proteins could reveal additional layers of regulation.

Interacting MoleculeType of InteractionFunctional Significance in the Nodule
**Oxygen (O₂) **Protein-LigandBinds to the heme group of Hemoglobin II to buffer oxygen concentration. Protects the oxygen-sensitive nitrogenase enzyme, enabling nitrogen fixation. ontosight.ai
Nitrogenase Indirect Functional InteractionHemoglobin II creates the necessary low-oxygen environment required for nitrogenase activity. ontosight.ai
Frankia (symbiont) Symbiotic InteractionFrankia produces nitrogenase; Casuarina produces Hemoglobin II to protect it, forming a mutually beneficial relationship. nih.gov

Future Research Trajectories and Unresolved Questions

Comprehensive Elucidation of HbII Regulatory Networks

Future research must aim to fully map the regulatory networks governing the expression of HbII in Casuarina glauca. The expression of the symbiotic hemoglobin gene is known to be regulated by the presence of both oxygen and nitrogen. ontosight.ai Specifically, under low-oxygen conditions typical of the symbiotic root nodule, the expression of HbII is increased, which allows the tree to fix nitrogen more efficiently. ontosight.ai

The genetic controls for the symbiotic hemoglobin gene in Casuarina appear to share similarities with the leghemoglobin genes found in legumes. nih.govoup.com Studies involving the transfer of Casuarina symbiotic hemoglobin genes into the legume Lotus corniculatus showed that the genes retained their specific expression patterns, suggesting conserved regulatory mechanisms. nih.govnih.gov Further research has delineated specific regions in the promoters of these genes, identifying nodulin motifs that are critical for their controlled expression within the nodule. nih.govoup.comnih.gov In-situ hybridization studies have shown that the expression of the symbiotic hemoglobin gene, hb-Cg1F, is induced in the young, infected host cells even before the bacterial nitrogen-fixing gene, nifH mRNA, can be detected. researchgate.net

A comprehensive understanding requires identifying all the transcription factors, signaling molecules, and environmental cues that modulate the expression of the gene encoding HbII.

Regulatory FactorObserved Effect on HbII ExpressionSource
Low Oxygen Upregulates expression to facilitate nitrogen fixation. ontosight.ai
Nitrogen Levels Modulates expression as part of the symbiotic relationship. ontosight.ai
Promoter Motifs Nodulin-like motifs are critical for controlled, nodule-specific expression. nih.govoup.comnih.gov
Infection State Gene induction occurs in young, infected cells prior to bacterial nifH expression. researchgate.net

Deeper Mechanistic Understanding of HbII Physiological Actions

The principal physiological role of HbII is to protect the nitrogenase enzyme from oxygen damage. ontosight.ai Nitrogenase is highly sensitive to oxygen, and HbII helps maintain the necessary low-oxygen environment by binding to oxygen, thereby reducing its concentration around the enzyme. ontosight.ai

ParameterCorrelation with Hemoglobin ConcentrationKey Finding
Acetylene (B1199291) Reduction Positive (r=0.84)Higher HbII levels are linked to greater nitrogenase activity. oup.com
Plant Dry Weight Strong Positive (r up to 0.97)HbII levels are strongly correlated with overall plant growth. upsc.se
Nitrogen Content Positive (r=0.60-0.71)A positive, though less strong, correlation exists with total plant nitrogen. upsc.se

Exploration of Novel or Ancillary Functions of HbII

While the oxygen-buffering role of HbII in nitrogen fixation is well-documented, the possibility of other functions remains an open question. Casuarina glauca possesses not only the symbiotic hemoglobin (HbII, also referred to as cashb-sym) but also a non-symbiotic hemoglobin gene (cashb-nonsym). nih.govnih.gov This non-symbiotic form is expressed in various plant tissues, suggesting functions beyond symbiosis. nih.govnih.gov

This diversity within the hemoglobin family of a single species suggests that plant hemoglobins (B146990), as a group, are functionally versatile. Future research should investigate whether HbII, the symbiotic form, has ancillary roles within the nodule. These could potentially include involvement in nitric oxide scavenging or other signaling pathways, which are emerging as important functions for hemoglobins in other plant systems.

Application of Advanced 'Omics' Technologies to HbII Research

The application of advanced 'omics' technologies is essential for a systems-level understanding of HbII function. Metabolomics, proteomics, and transcriptomics have been successfully applied to study Casuarina glauca's response to various abiotic stresses like salinity and heat, demonstrating the utility of these approaches in this species. nih.govnih.gov

Metabolite profiling of nitrogen-fixing nodules has already been undertaken to understand the metabolic characteristics of the symbiosis. researchgate.net Comparative proteomic analyses of nodulated and non-nodulated C. glauca have also been performed to identify proteins involved in the symbiotic process under stress conditions. nih.gov

Future 'omics' studies should be specifically designed to unravel the role of HbII. For instance, proteomics could identify proteins that interact with HbII, while metabolomics could pinpoint metabolic shifts directly resulting from its activity or varying expression levels. Transcriptomics can further clarify the regulatory genes that control HbII expression in response to different stimuli.

'Omics' TechnologyPotential Application to HbII ResearchSource
Proteomics Identify HbII-interacting proteins and post-translational modifications. nih.gov
Metabolomics Characterize metabolic changes in nodules correlated with HbII expression levels. researchgate.netnih.gov
Transcriptomics Identify upstream regulators and downstream targets of the HbII signaling pathway. nih.gov

Potential for Biotechnological Applications

The vital role of HbII in facilitating nitrogen fixation makes it a prime target for biotechnological applications aimed at improving agricultural sustainability. ontosight.ai A key goal is to enhance the efficiency of nitrogen fixation, not only in actinorhizal plants but potentially by transferring this capability to other crops, thereby reducing the reliance on synthetic nitrogen fertilizers. ontosight.ai

The development of genetic transformation systems for Casuarina glauca is a critical step toward this goal. researchgate.net Researchers have successfully created transgenic root systems, which facilitates the molecular study of symbiotic nitrogen fixation and provides a platform for genetic engineering. researchgate.net By manipulating the expression of the gene encoding HbII, for instance, by using promoters that optimize its expression, it may be possible to boost the nitrogen-fixing capacity of the symbiotic relationship. Understanding the regulatory networks of HbII could lead to strategies for engineering plants with enhanced productivity and more efficient nutrient acquisition. biorxiv.org

Q & A

Q. What is the functional role of hemoglobin II (HbII) in Casuarina glauca root nodules, and how is its expression localized experimentally?

Hemoglobin II in C. glauca root nodules facilitates oxygen regulation to protect nitrogenase activity in Frankia-infected cells. Methodologically, its role is studied via:

  • cDNA cloning : A nodule-specific cDNA library was constructed to isolate the full-length hb-CglF gene (1,083 bp), revealing sequence homology to symbiotic leghemoglobins .
  • In situ hybridization : Using [35S]- or DIG-labeled probes, hb mRNA was localized to mature infected cells (Zone III) adjacent to the apical meristem, confirming symbiosis-specific expression .
  • Northern blot analysis : Total RNA from nodules showed hb transcripts (~1.0 kb), absent in roots, stems, or leaves, indicating tissue specificity .

Q. How do symbiotic and non-symbiotic hemoglobin genes in C. glauca differ in structure and regulation?

Symbiotic hb genes (e.g., hb-CglF) are distinct from non-symbiotic variants (e.g., Trema homologs) in promoter elements and expression patterns:

  • Promoter analysis : Symbiotic promoters contain nodule-specific cis-elements (e.g., OSE/NICE), validated in transgenic legumes like Lotus corniculatus .
  • Southern blotting : Genomic DNA digested with EcoRI or BglII revealed 3–4 homologous hb genes, suggesting a small gene family .
  • Sequence alignment : HbII shares <50% amino acid identity with non-symbiotic C. glauca hemoglobins, indicating divergent evolutionary roles .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in hb gene expression timing relative to Frankia nifH activation during nodule development?

Discrepancies arise because hb transcripts appear in early infection zones (Zone II), while nifH (marker for nitrogenase) is detected only in mature cells (Zone III). Key methodologies include:

  • Dual in situ hybridization : Co-localizing hb mRNA (DIG-labeled) and Frankia nifH ([35S]-labeled) in serial nodule sections .
  • qRT-PCR : Quantifying hb and nifH expression across nodule developmental stages, normalized to housekeeping genes .
  • Oxygen microsensors : Measuring cytoplasmic O₂ levels in infected cells to correlate hb induction with hypoxic conditions .

Q. How can hybridization between invasive Casuarina species complicate genomic studies, and what methods mitigate this?

Hybridization (e.g., C. glauca × C. equisetifolia in Florida) confounds species-specific gene annotation. Solutions involve:

  • AFLP genotyping : Screening 500+ trees with species-specific markers to identify hybrids .
  • G3pdh sequencing : Detecting heterozygosity in nuclear introns to confirm interspecific hybrids .
  • Chloroplast genome analysis : Using complete chloroplast sequences (e.g., C. glauca NC_035188.1) to trace maternal lineage and exclude contamination .

Q. What mechanistic similarities exist between C. glauca HbII and leghemoglobins in oxygen regulation?

Both systems use hemoglobin to buffer O₂, but C. glauca lacks rhizobial-type symbiosomes. Key findings include:

  • Oxygen diffusion barriers : Host-derived suberin layers in nodule cells reduce O₂ influx, analogous to legume cortical barriers .
  • Kinetic studies : HbII’s high oxygen affinity (P₅₀ ~2 nM) matches leghemoglobins, ensuring microaerobic conditions for nitrogenase .
  • Transgenic validation : C. glauca hb promoters drive symbiotic expression in legumes, confirming conserved regulatory mechanisms .

Methodological Guidelines

Q. How to design a robust experiment analyzing hb promoter activity under abiotic stress?

  • Vector construction : Fuse hb promoters (e.g., 1.5 kb upstream) to GUS/GFP reporters .
  • Stress treatments : Expose transgenic lines to hypoxia, salinity, or ROS inducers; monitor reporter expression .
  • Controls : Include non-symbiotic promoters (e.g., Ubiquitin) and unstressed controls to validate specificity .

Q. Best practices for reconciling EST data with qRT-PCR results in symbiosis studies?

  • EST library construction : Use normalized nodule/root cDNA libraries to avoid redundancy .
  • Primer validation : Design primers spanning exon-exon junctions (e.g., hb-CglF: 5′-AACAATCATGGGAGGTAC-3′) to exclude genomic DNA amplification .
  • Data normalization : Reference stable genes (e.g., Actin) and use ≥3 biological replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.